H-Thr-Pro-OH HCl

説明

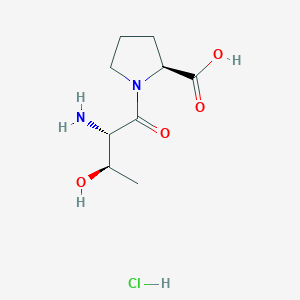

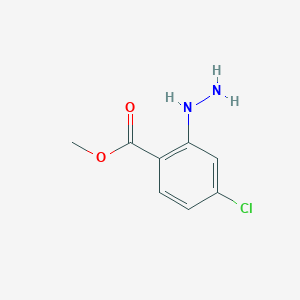

H-Thr-Pro-OH HCl, also known as H-Thr-Pro-OH Hydrochloride, is a synthetic polypeptide . It has a molecular weight of 252.7 and a chemical formula of C₉H₁₆N₂O₄ · HCl . It is primarily used for research and development purposes .

Synthesis Analysis

The synthesis of H-Thr-Pro-OH HCl involves complex chemical reactions. Retrosynthetic analysis is a common technique used in the planning of organic syntheses . This process involves transforming a target molecule into simpler precursor structures without assumptions regarding starting materials . Each precursor material is examined using the same method until simple or commercially available structures are reached .Molecular Structure Analysis

The molecular structure of H-Thr-Pro-OH HCl is represented by the formula C₉H₁₆N₂O₄ · HCl . It has a molecular weight of 252.7 . The structure can be analyzed using various techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis

The chemical reactions involving H-Thr-Pro-OH HCl are complex and require a deep understanding of organic chemistry. One study showed successful in situ acylation of the incorporated H-Thr (ΨPro) in flow peptide chemistry .Physical And Chemical Properties Analysis

H-Thr-Pro-OH HCl is a synthetic polypeptide with a molecular weight of 252.7 and a chemical formula of C₉H₁₆N₂O₄ · HCl . It is stored at temperatures below -15°C . More detailed physical and chemical properties can be determined using various analytical techniques such as spectroscopy, chromatography, and thermal analysis.科学的研究の応用

Protein Chemical Synthesis

H-Thr-Pro-OH HCl: is utilized in the synthesis of proteins, particularly through methods like native chemical ligation (NCL) . This process is crucial for creating proteins with precise modifications or incorporating non-natural elements . The dipeptide can serve as a building block in the stepwise construction of proteins, especially when traditional recombinant techniques are insufficient.

Bioconjugation Techniques

In bioconjugation, H-Thr-Pro-OH HCl can be used to link peptides to other molecules, including drugs or fluorescent tags. This is particularly useful in the development of targeted therapies and diagnostic tools, where the dipeptide’s role is to provide a specific linkage point for the conjugation .

Peptide Macrocyclization

The dipeptide can also be involved in the macrocyclization of peptides. This application is significant in the field of drug discovery, where macrocyclic peptides often exhibit enhanced stability and bioavailability compared to their linear counterparts .

Serine/Threonine Ligation

H-Thr-Pro-OH HCl: plays a role in serine/threonine ligation (STL), a technique used for the chemical synthesis of proteins. STL is an alternative tool for protein synthesis, offering a way to create peptides and proteins with high abundance of serine or threonine residues .

Development of Hydrazide Intermediates

The compound can be transformed into hydrazide intermediates, which are pivotal in the chemical synthesis of proteins. These intermediates are versatile and can be used for various synthesis and modification purposes, improving the efficiency and scope of NCL .

作用機序

Target of Action

H-Thr-Pro-OH HCl, also known as Threonine-Proline Hydrochloride, is a polypeptide that can be found by peptide screening . Peptide screening is a research tool that pools active peptides primarily by immunoassay

Mode of Action

It is known that it is discovered through peptide screening, which is a research tool that pools active peptides primarily by immunoassay . This process can be used for protein interaction, functional analysis, epitope screening, especially in the field of agent research and development .

Biochemical Pathways

Given its discovery through peptide screening, it may be involved in various biochemical pathways related to protein interaction, functional analysis, and epitope screening .

Result of Action

Given its discovery through peptide screening, it may have various effects related to protein interaction, functional analysis, and epitope screening .

特性

IUPAC Name |

(2S)-1-[(2S,3R)-2-amino-3-hydroxybutanoyl]pyrrolidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O4.ClH/c1-5(12)7(10)8(13)11-4-2-3-6(11)9(14)15;/h5-7,12H,2-4,10H2,1H3,(H,14,15);1H/t5-,6+,7+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAKJSTYDXTXTAI-NLRFIBDTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)N1CCCC1C(=O)O)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)O)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Thr-Pro-OH HCl | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-methyl-6-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxylic acid hydrochloride](/img/structure/B1460453.png)

![2-Propyl-2,6-diazaspiro[3.3]heptane](/img/structure/B1460460.png)

![{7-Oxaspiro[3.5]nonan-1-yl}methanamine hydrochloride](/img/structure/B1460462.png)

![Methyl 3-(8-methyl-1,2,3,4-tetrahydro-5H-pyrido[4,3-b]indol-5-yl)propanoate hydrochloride](/img/structure/B1460466.png)

![4,4-dimethyl-1-thioxo-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-6-carboxylic acid](/img/structure/B1460469.png)

![Methyl (7r,9r)-9-(isopropylamino)-3-oxabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B1460472.png)

![Methyl 2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl}-3-(dimethylamino)prop-2-enoate](/img/structure/B1460474.png)